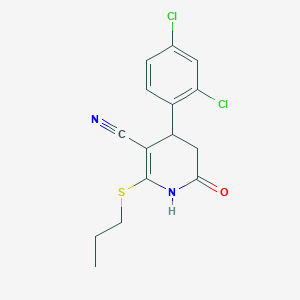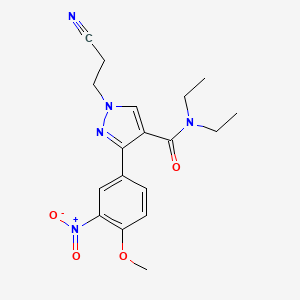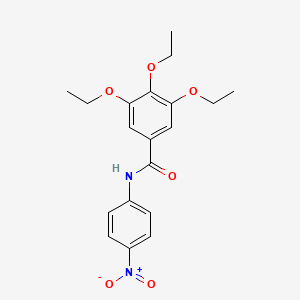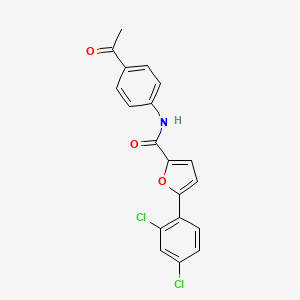![molecular formula C19H22FN3O B5203124 N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5203124.png)
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine, also known as FP-3, is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound is a selective dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at D3 receptors. The purpose of
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been studied for its potential in various scientific research applications, including drug addiction, Parkinson's disease, and schizophrenia. N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a potential treatment for drug addiction. In Parkinson's disease, N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been shown to improve motor function in animal models, suggesting that it may be a potential treatment for this disorder. In schizophrenia, N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been shown to improve cognitive function in animal models, suggesting that it may be a potential treatment for cognitive deficits associated with this disorder.
Wirkmechanismus
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine is a selective dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at D3 receptors. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and motor function. By blocking the activity of dopamine at D3 receptors, N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine can modulate these functions.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been shown to have several biochemical and physiological effects. In animal models, N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been shown to reduce drug-seeking behavior, improve motor function, and improve cognitive function. In addition, N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been shown to modulate the release of dopamine in the brain, suggesting that it may have potential in the treatment of dopamine-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine in lab experiments is that it is a selective dopamine D3 receptor antagonist, which means it can be used to specifically target D3 receptors. This can be useful in studying the role of D3 receptors in various functions. One limitation of using N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine in lab experiments is that it may have off-target effects, which means it may affect other receptors or functions in addition to D3 receptors.
Zukünftige Richtungen
There are several future directions for research on N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine. One direction is to further explore its potential in the treatment of drug addiction, Parkinson's disease, and schizophrenia. Another direction is to investigate its potential in other dopamine-related disorders, such as depression and anxiety. Additionally, future research could focus on developing more selective and potent D3 receptor antagonists, which could have even greater potential in scientific research and clinical applications.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine involves several steps, including the reaction of 4-fluoroaniline with 2-pyridinecarboxaldehyde to form 4-fluoro-N-(2-pyridyl)aniline. This intermediate is then reacted with 3-(piperidin-1-yl)propanoic acid to form N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine. The synthesis of N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been optimized to produce high yields and purity.
Eigenschaften
IUPAC Name |
1-[3-(4-fluoroanilino)piperidin-1-yl]-3-pyridin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-15-6-8-17(9-7-15)22-18-5-3-13-23(14-18)19(24)11-10-16-4-1-2-12-21-16/h1-2,4,6-9,12,18,22H,3,5,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOWKMJIPWMROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC=CC=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5203049.png)
![4-tert-butyl-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5203064.png)
![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5203069.png)
![methyl 1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5203074.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5203078.png)
![allyl 3-(1,3-benzodioxol-5-yl)-2-[(4-butoxybenzoyl)amino]acrylate](/img/structure/B5203081.png)

![2-amino-7-methyl-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5203091.png)
![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5203099.png)


![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5203115.png)

